molecular formula C27H23N3O2 B6509235 ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901246-56-8

ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B6509235
CAS No.: 901246-56-8
M. Wt: 421.5 g/mol
InChI Key: FUNSBTLLNKSSRR-UHFFFAOYSA-N
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Description

Ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a pyrazoloquinoline core substituted with two 4-methylphenyl groups at positions 1 and 3, along with an ethyl carboxylate moiety at position 6. This structure combines aromatic, electron-donating (methyl groups), and polar (carboxylate ester) functionalities, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or fluorescence-based studies due to its conjugated π-system .

Properties

IUPAC Name

ethyl 1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-4-32-27(31)20-11-14-24-22(15-20)26-23(16-28-24)25(19-9-5-17(2)6-10-19)29-30(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNSBTLLNKSSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate and related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Yield/Notes
This compound (Target) 1,3-bis(4-methylphenyl), 8-ethyl carboxylate C₂₉H₂₅N₃O₂ ~447.5 (estimated) High lipophilicity (logP ~7.0 estimated); potential fluorescence properties Likely synthesized via multi-step cyclization
Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate 1-(4-chlorophenyl), 3-(4-methylphenyl), 8-ethyl carboxylate C₂₆H₂₀ClN₃O₂ 441.92 logP = 6.8961; high stability (mp data not provided) Not explicitly reported; likely similar route
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 4-fluorophenyl, 4-nitrophenyl, phenyl substituents C₂₅H₁₅FN₈O₂ 482.43 High thermal stability (mp >340°C); nitro group enhances electron-deficient core Reflux with benzhydrazide in THF; 12 h
Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate Isoquinoline-8-carbonyl, 3-methyl C₁₈H₁₆N₂O₃ 309.3 Lower molecular weight; ESIMS m/z (M+1): 309.3 45% yield; used without further characterization

Key Observations:

Structural Diversity :

  • The target compound’s bis(4-methylphenyl) groups contrast with electron-withdrawing substituents (e.g., nitro, chloro) in analogs, which may reduce metabolic stability but enhance binding to hydrophobic pockets in biological targets .
  • The ethyl carboxylate at position 8 differentiates it from compounds like 9-(4-fluorophenyl)-7-(4-nitrophenyl)...pyrimidine , which lack ester groups but feature fused triazolo rings for enhanced rigidity .

Thermal Stability: Analogs with nitro groups (e.g., mp >340°C ) exhibit higher melting points than methyl-substituted derivatives, likely due to stronger intermolecular interactions.

Synthesis Complexity: The target compound likely requires multi-step cyclization (e.g., via Suzuki coupling or condensation reactions), similar to patented methods for substituted pyrazoloquinolines . In contrast, simpler pyrrole-isoquinoline derivatives are synthesized in moderate yields (40–45%) via acyl chloride coupling .

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